molecular formula C19H17F2N3OS2 B2720444 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone CAS No. 897482-76-7

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone

Cat. No.: B2720444
CAS No.: 897482-76-7
M. Wt: 405.48
InChI Key: SDJZXLIJHBFGQE-UHFFFAOYSA-N
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Description

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the phenylthio group: This can be done through a thiolation reaction, where a phenylthiol is reacted with an appropriate electrophile.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.

    Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4,6-Dichlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone
  • 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperidin-1-yl)-2-(phenylthio)ethanone

Uniqueness

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone is unique due to the presence of both the difluorobenzo[d]thiazole and piperazine moieties, which can impart distinct chemical and biological properties. The difluorobenzo[d]thiazole ring can enhance binding affinity and selectivity towards specific biological targets, while the piperazine ring can improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS2/c20-13-10-15(21)18-16(11-13)27-19(22-18)24-8-6-23(7-9-24)17(25)12-26-14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJZXLIJHBFGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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